molecular formula C26H25N3O2 B13887512 N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide

N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide

Cat. No.: B13887512
M. Wt: 411.5 g/mol
InChI Key: RWFLZWYVHUKEKL-UHFFFAOYSA-N
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Description

N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trityl group, which is a triphenylmethyl group, and a methoxy group attached to the nitrogen atom. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-dimethylamino-1-trityl-1H-pyrazole-4-carboxylic acid with methoxyamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and trityl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
  • 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
  • 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Uniqueness

N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide is unique due to its trityl group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide

InChI

InChI=1S/C26H25N3O2/c1-20-24(25(30)28(2)31-3)19-29(27-20)26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,1-3H3

InChI Key

RWFLZWYVHUKEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)N(C)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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